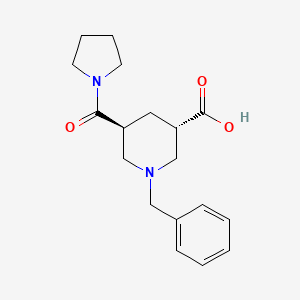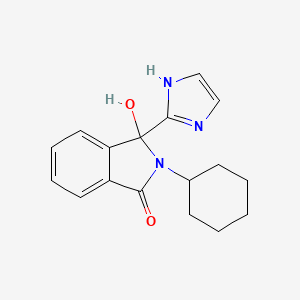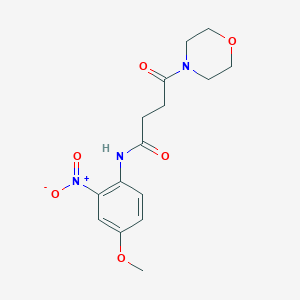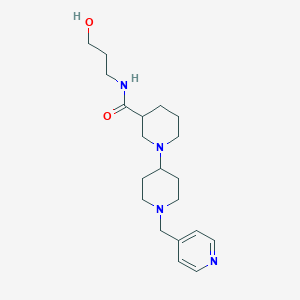
(3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of (3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the degradation of incretin hormones, which play a role in regulating insulin secretion. By inhibiting DPP-4, this compound increases the levels of incretin hormones, leading to increased insulin secretion and improved glucose control.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease inflammation and pain in animal models. It has also been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. In addition, this compound has been shown to improve glucose control and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid in lab experiments is its well-established synthesis method. The compound is also relatively stable and can be stored for extended periods of time. However, one limitation is that the compound is relatively expensive and may not be readily available in some labs.
Future Directions
There are numerous future directions for research involving (3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid. One area of interest is the compound's potential use in treating addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models. Another area of interest is the compound's potential use in treating neurological disorders such as Alzheimer's disease. Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. Finally, there is interest in developing more potent and selective DPP-4 inhibitors based on the structure of this compound.
Synthesis Methods
The synthesis of (3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid involves the reaction of benzylamine with piperidine-3-carboxylic acid, followed by the addition of pyrrolidine-1-carbonyl chloride. The resulting compound is then purified through recrystallization. The synthesis method is well-established and has been used in numerous studies.
Scientific Research Applications
(3S*,5S*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in treating addiction and neurological disorders.
properties
IUPAC Name |
(3S,5S)-1-benzyl-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(20-8-4-5-9-20)15-10-16(18(22)23)13-19(12-15)11-14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2,(H,22,23)/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUMFQCLZXRTL-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN(C2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2C[C@@H](CN(C2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[1-(3-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B5465503.png)




![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5465548.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465564.png)
![3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride](/img/structure/B5465565.png)
![3-{[5-(diethylamino)-1-methyl-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5465568.png)
![4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoro-N-(2-methoxyethyl)aniline](/img/structure/B5465571.png)
![N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5465580.png)

